molecular formula C11H17N3O B4777329 N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide

N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4777329
M. Wt: 207.27 g/mol
InChI Key: PIXILZNEFVXMJY-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-derived carboxamide characterized by a cyclohexyl group attached to the amide nitrogen and a methyl substituent on the pyrazole ring at position 1. This compound belongs to a broader class of pyrazole carboxamides, which are widely studied for their structural versatility and applications in medicinal chemistry and agrochemicals. Its molecular formula is C₁₁H₁₆N₃O, with a molecular weight of 206.27 g/mol.

Properties

IUPAC Name

N-cyclohexyl-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14-10(7-8-12-14)11(15)13-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXILZNEFVXMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of cyclohexylamine with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is performed under an inert atmosphere, typically nitrogen, and at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include the use of industrial-grade reagents and solvents, as well as the implementation of safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Anticancer Activity

N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide has been studied for its anticancer properties. Pyrazole derivatives are known for their diverse pharmacological effects, including the inhibition of cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating potent activity .

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs. The structural features of this compound allow it to interact with specific biological targets involved in inflammatory pathways.

Antimicrobial Effects

The antimicrobial potential of this compound has also been explored. Pyrazole derivatives are often evaluated for their ability to inhibit bacterial growth, suggesting that this compound could be effective against various pathogens due to its structural characteristics.

Herbicide Development

This compound serves as an intermediate in the synthesis of herbicides. Its derivatives can be modified to enhance herbicidal activity, making it a valuable component in agricultural chemistry . The synthesis methods for these derivatives have been optimized to yield compounds with higher efficacy and lower toxicity to non-target species.

Molecular Docking and Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic potential. Molecular docking studies have been employed to elucidate the binding affinity of this compound to various enzymes and receptors, providing insights into its mechanism of action. These studies often involve enzyme inhibition assays that help characterize the pharmacological profile of the compound.

Drug Development Case Studies

Several case studies have documented the progress in drug development utilizing pyrazole derivatives like this compound. For example, efforts in optimizing lead compounds for treating diseases such as human African trypanosomiasis demonstrate how modifications to the pyrazole framework can enhance therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Comparison of Chloro-Substituted Isomers

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound None (parent) C₁₁H₁₆N₃O 206.27 Baseline structure for comparison
4-Chloro derivative Cl at C4 C₁₁H₁₅ClN₃O 240.71 Increased polarity, potential bioactivity
5-Chloro-4-carboxamide derivative Cl at C5, amide at C4 C₁₁H₁₆ClN₃O 241.72 Altered electronic profile

Functional Group Variations

Cyano and Aryl Substituents

These derivatives exhibit higher molecular weights (e.g., 403–437 g/mol) and melting points (133–183°C), attributed to increased van der Waals interactions .

Amino and Alkyl Substituents

  • 1-(1-(2-Ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid: Ethoxyethyl and pyrimidine substituents expand the heterocyclic system, likely enhancing binding affinity in biological targets .

Table 2: Functional Group Impact on Properties

Compound Type Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Cyclohexyl, methyl 206.27 Not reported Moderate lipophilicity
Cyano-Aryl Derivatives Cyano, aryl, chloro 403–437 133–183 High rigidity, potential bioactivity
Amino-Alkyl Derivatives Amino, ethyl 182–238 Not reported Enhanced solubility

Heterocyclic Fusion

N-Cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide incorporates a thieno ring fused to the pyrazole, increasing aromaticity and electronic complexity. The sulfur atom in the thiophene ring may improve membrane permeability but reduce aqueous solubility compared to the parent pyrazole .

Biological Activity

N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Composition

This compound has the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol. Its structure features a cyclohexyl group attached to the nitrogen atom of the pyrazole ring, along with a carboxamide functional group, which contributes significantly to its reactivity and biological activity .

Table 1: Structural Features of Related Pyrazole Compounds

Compound NameStructural FeaturesUnique Aspects
N-cyclohexyl-3,5-dimethyl-1H-pyrazole-1-carboxamideContains additional methyl groupsEnhanced lipophilicity
4-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamideContains a chlorine atomPotentially increased biological activity
N-cyclohexyl-3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxamideContains a thieno ringDifferent heterocyclic structure may influence reactivity

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This mechanism suggests that the compound may modulate signaling pathways related to inflammation and cell proliferation .

Biological Activities

Research indicates that pyrazole derivatives possess various pharmacological effects, including:

  • Anti-inflammatory : The compound has shown potential in reducing inflammation through inhibition of cyclooxygenase enzymes .
  • Antitumor : this compound exhibits cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .
  • Antimicrobial : Similar compounds have demonstrated significant antimicrobial properties .

Study on Antiparasitic Activity

A notable study synthesized various 1-methyl-1H-pyrazole-5-carboxamides, including N-cyclohexyl derivatives, which were evaluated for their effectiveness against the parasitic nematode Haemonchus contortus. The findings indicated that these compounds exhibited potent inhibitory effects on larval development, highlighting their potential as antiparasitic agents .

Anticancer Activity

In another investigation focusing on aminopyrazoles, derivatives similar to this compound were tested against multiple cancer cell lines (e.g., NCI-H23, HCT-15). The results revealed significant cytotoxic activity with growth inhibition rates exceeding 90% in several cases .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 Value (µM)
N-cyclohexyl derivativeNCI-H23< 10
Aminopyrazole variantHCT-15< 12.50
Pyrazole-linked thiourea derivativeA54926

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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